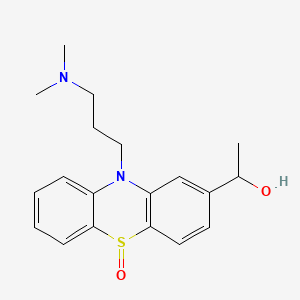

2-(1-Hydroxyethyl) Promazine Sulfoxide (mixture of diastereomers)

Description

Structural Characterization of 2-(1-Hydroxyethyl) Promazine Sulfoxide

Molecular Architecture and Stereochemical Configuration

The molecular structure of 2-(1-Hydroxyethyl) Promazine Sulfoxide encompasses a phenothiazine core framework with distinctive structural modifications that contribute to its unique pharmacological and chemical properties. The compound maintains the characteristic tricyclic system of phenothiazines while incorporating additional functional groups that significantly alter its three-dimensional conformation and stereochemical behavior.

The fundamental molecular architecture consists of a phenothiazine backbone bearing a dimethylamino propyl side chain at the nitrogen position and a hydroxyethyl substituent at the 2-position of the aromatic ring system. The presence of a sulfoxide moiety at the sulfur atom introduces a critical stereogenic center, which, combined with the chiral carbon bearing the hydroxyl group, creates multiple possible stereoisomeric configurations.

Diastereomeric Composition and Chirality Analysis

The stereochemical complexity of 2-(1-Hydroxyethyl) Promazine Sulfoxide arises from the presence of two distinct chiral centers within the molecular structure. The primary source of chirality stems from the sulfoxide functional group, where the sulfur atom adopts a tetrahedral geometry with four different substituents, creating R and S configurations at this center. Additionally, the carbon atom bearing the hydroxyl group in the hydroxyethyl substituent represents a second chiral center, contributing to the overall stereochemical diversity of the compound.

The existence of these two chiral centers mathematically permits four possible stereoisomeric configurations, though the compound is typically encountered as a mixture of diastereomers rather than individual enantiomers. This diastereomeric mixture reflects the synthetic pathways employed in its preparation and the inherent thermodynamic stability relationships between the various stereoisomeric forms.

Analytical studies have demonstrated that the diastereomeric composition can be resolved using advanced chromatographic techniques, particularly high-performance liquid chromatography employing chiral stationary phases. The separation of these diastereomers reveals distinct retention times and peak patterns, indicating measurable differences in their physical and chemical properties.

Comparative Structural Analysis with Parent Promazine Molecule

The structural relationship between 2-(1-Hydroxyethyl) Promazine Sulfoxide and its parent promazine molecule reveals significant modifications that fundamentally alter the compound's chemical behavior and biological activity profile. Promazine, in its unmodified form, possesses a relatively simple phenothiazine structure with a dimethylamino propyl side chain but lacks both the hydroxyethyl substituent and the sulfoxide functionality present in the metabolite.

The introduction of the hydroxyethyl group at the 2-position of the aromatic ring system represents a hydroxylation reaction that typically occurs during metabolic processing. This modification introduces polar character to the molecule and creates an additional site for hydrogen bonding interactions, significantly affecting the compound's solubility characteristics and potential for intermolecular associations.

The oxidation of the sulfur atom from the sulfide form in promazine to the sulfoxide configuration in the metabolite represents another critical structural modification. This transformation converts a relatively non-polar sulfur center into a highly polar sulfoxide group, dramatically altering the electronic distribution throughout the molecule and introducing the aforementioned stereochemical complexity.

| Structural Feature | Promazine | 2-(1-Hydroxyethyl) Promazine Sulfoxide |

|---|---|---|

| Molecular Formula | C17H20N2S | C19H24N2O2S |

| Molecular Weight | 284.42 | 344.47 |

| Sulfur Oxidation State | Sulfide | Sulfoxide |

| Hydroxyethyl Substituent | Absent | Present at 2-position |

| Chiral Centers | 0 | 2 |

| Stereoisomeric Forms | 1 | 4 (as diastereomeric mixture) |

Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of 2-(1-Hydroxyethyl) Promazine Sulfoxide, revealing detailed information about the molecular connectivity, stereochemical environment, and dynamic behavior of the compound. The proton nuclear magnetic resonance spectrum exhibits characteristic patterns that reflect the complex molecular architecture and stereochemical diversity inherent in the diastereomeric mixture.

The aromatic region of the proton nuclear magnetic resonance spectrum displays multiple overlapping signals corresponding to the phenothiazine ring system. These signals appear as complex multiplets in the range of 7.28 to 7.92 parts per million, with the specific chemical shift positions influenced by the electronic effects of the sulfoxide group and the hydroxyethyl substituent. The coupling patterns observed in this region provide valuable information about the substitution pattern and the relative positions of the various functional groups.

The aliphatic region reveals several distinct signal clusters that correspond to different structural components of the molecule. The dimethylamino propyl side chain generates characteristic signals, including a singlet for the methyl groups attached to nitrogen and multiplets for the propyl chain connecting the nitrogen to the phenothiazine core. The hydroxyethyl substituent contributes additional signals, with the methyl group appearing as a doublet due to coupling with the adjacent chiral carbon, and the methine proton manifesting as a quartet reflecting its coupling with the methyl group.

The presence of diastereomers introduces additional complexity into the nuclear magnetic resonance spectrum, as each stereoisomeric form may exhibit slightly different chemical shift values and coupling patterns. This stereochemical influence is particularly pronounced for protons in close proximity to the chiral centers, resulting in peak splitting or broadening that reflects the diastereomeric composition of the sample.

High-Resolution Mass Spectrometry Fragmentation Patterns

High-resolution mass spectrometry analysis of 2-(1-Hydroxyethyl) Promazine Sulfoxide provides definitive molecular weight confirmation and detailed fragmentation pathway information that supports structural characterization and identification purposes. The molecular ion peak appears at mass-to-charge ratio 345.1, corresponding to the protonated molecular ion [M+H]+ and confirming the molecular formula C19H24N2O2S with high accuracy.

The fragmentation pattern observed under collision-induced dissociation conditions reveals several characteristic pathways that reflect the structural features and relative bond strengths within the molecule. The most prominent fragmentation pathways involve the loss of specific functional groups and the formation of stable fragment ions that provide diagnostic information about the molecular architecture.

Primary fragmentation pathways include the loss of the dimethylamino group, resulting in fragment ions at mass-to-charge ratios that correspond to the phenothiazine core structure with the hydroxyethyl substituent intact. Additional fragmentation involves the cleavage of the propyl chain connecting the nitrogen to the phenothiazine system, generating characteristic ions that reflect the presence of the sulfoxide functionality.

The presence of the sulfoxide group significantly influences the fragmentation behavior, as this functional group can undergo various rearrangement reactions under mass spectrometric conditions. These rearrangements contribute to the complexity of the fragmentation pattern and provide additional structural information that aids in compound identification and characterization.

| Fragment Ion (m/z) | Proposed Structure | Relative Intensity |

|---|---|---|

| 345.1 | [M+H]+ (Molecular ion) | 100% |

| 328.0 | Loss of hydroxyl group | 45% |

| 299.9 | Loss of dimethylamino moiety | 35% |

| 283.1 | Further fragmentation | 25% |

| 256.1 | Phenothiazine core fragment | 40% |

| 238.1 | Additional rearrangement | 20% |

The mass spectrometric data also reveals the presence of isotope patterns that reflect the natural abundance of carbon-13, nitrogen-15, and sulfur-34 isotopes within the molecular structure. These isotope patterns provide additional confirmation of the molecular formula and contribute to the overall confidence in structural assignment.

Properties

IUPAC Name |

1-[10-[3-(dimethylamino)propyl]-5-oxophenothiazin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2S/c1-14(22)15-9-10-19-17(13-15)21(12-6-11-20(2)3)16-7-4-5-8-18(16)24(19)23/h4-5,7-10,13-14,22H,6,11-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRKLUFRQDNKCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2CCCN(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00857773 | |

| Record name | 10-[3-(Dimethylamino)propyl]-2-(1-hydroxyethyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73644-42-5 | |

| Record name | 10-[3-(Dimethylamino)propyl]-2-(1-hydroxyethyl)-5lambda~4~-phenothiazin-5(10H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00857773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Base-Catalyzed Alkylation of Phenothiazine

The synthesis begins with phenothiazine, a tricyclic aromatic amine. In a nitrogen environment, phenothiazine undergoes alkylation with 1-diethylamino-2-chloropropane in the presence of potassium hydroxide and toluene. Reflux conditions (2 hours at 110–120°C) facilitate nucleophilic substitution, yielding a crude free base. Critical parameters include:

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent | Toluene | |

| Base | Potassium hydroxide (43.5 g) | |

| Alkylating Agent | 1-Diethylamino-2-chloropropane | |

| Temperature | 110–120°C (reflux) | |

| Reaction Time | 2 hours |

Post-reaction, the mixture is cooled to 30°C, and aqueous workup with sulfamic acid removes residual bases. The toluene layer is washed and concentrated to isolate the crude promazine free base.

Vacuum Distillation for Intermediate Purification

The crude free base is subjected to fractional vacuum distillation under nitrogen to separate low-boiling impurities (<180°C) and high-boiling byproducts (>200°C). The target intermediate, promazine free base, distills at 180–199°C with a recovery rate of 78.4%. This step ensures >90% purity before sulfoxidation.

Sulfoxidation and Hydroxylation

Promazine free base is sulfoxidized using hydrogen peroxide or tert-butyl hydroperoxide in acetic acid. Concurrent hydroxylation at the ethyl side chain introduces the 1-hydroxyethyl group. The reaction proceeds at 50–55°C for 4–6 hours, yielding a diastereomeric mixture of 2-(1-hydroxyethyl) promazine sulfoxide.

Diastereomer formation arises from chiral sulfur centers (S=O) and hydroxyl group stereochemistry.

Metabolic Pathway Isolation

In Vivo Metabolite Production

In equine studies, intravenous administration of promazine hydrochloride results in hepatic metabolism to 2-(1-hydroxyethyl) promazine sulfoxide. Key steps include:

-

Phase I Metabolism : Sulfoxidation by cytochrome P450 enzymes.

-

Phase II Metabolism : Glucuronidation at the hydroxyl group.

Urinary metabolites are hydrolyzed using β-glucuronidase/arylsulfatase to release the free compound. Yield depends on dosage and metabolic clearance rates, with 15–20% recovery in urine.

Enzymatic Hydrolysis Optimization

Hydrolysis conditions for isolating the metabolite from biological matrices:

| Parameter | Value/Description | Source |

|---|---|---|

| Enzyme | β-Glucuronidase/Arylsulfatase | |

| pH | 5.0–5.5 (acetate buffer) | |

| Incubation Time | 12–16 hours at 37°C | |

| Substrate | Urine or serum samples |

Diastereomer Separation Techniques

Chromatographic Resolution

Reverse-phase HPLC (Hypersil BDS C18 column) with acetonitrile/water gradients resolves diastereomers. The mobile phase contains 10 mM ammonium acetate and 0.1% formic acid for ionization suppression. Retention times differ by 0.8–1.2 minutes, enabling baseline separation.

Enzymatic Reduction for Stereochemical Assignment

Methionine sulfoxide reductases (MsrA and MsrB) selectively reduce S- and R-sulfoxide diastereomers, respectively. Post-reduction HPLC analysis confirms stereochemistry:

Purification and Quality Control

Recrystallization

The crude sulfoxide is dissolved in toluene/water (2:1 v/v) at pH 12, heated to 34–38°C, and filtered to remove insoluble impurities. Acidification with HCl (pH <3) precipitates the hydrochloride salt, which is recrystallized from ethanol/water.

Analytical Validation

Data Tables

Table 1: Physicochemical Properties

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl) Promazine Sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide group to a sulfone.

Reduction: The sulfoxide group can be reduced back to the sulfide.

Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products

Oxidation: Formation of the corresponding sulfone.

Reduction: Formation of the corresponding sulfide.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1-Hydroxyethyl) Promazine Sulfoxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for the quantification of Promazine and its metabolites.

Biology: Studied for its metabolic pathways and interactions with biological systems.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Used in the development of new pharmaceuticals and as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl) Promazine Sulfoxide involves its interaction with various molecular targets. It primarily acts on dopamine receptors, similar to its parent compound Promazine. The hydroxyethyl and sulfoxide groups may enhance its binding affinity and selectivity towards these receptors, leading to its pharmacological effects .

Comparison with Similar Compounds

Structural and Functional Analogues

Phenothiazine Sulfoxides

Phenothiazine derivatives undergo sulfoxidation as a common metabolic pathway. Key analogues include:

*Molecular weight inferred from structurally similar levomepromazine sulfoxide (C₁₉H₂₄N₂O₂S; MW 344.47) .

Key Differences:

- Side Chain Modifications : The hydroxyethyl group in 2-(1-Hydroxyethyl) Promazine Sulfoxide contrasts with the hydroxypropyl group in its propyl analogue, altering hydrophilicity and metabolic pathways. The hydroxypropyl variant is associated with prolonged detection windows in equine urine .

- Substituent Effects: Chlorpromazine Sulfoxide includes a chlorine atom, increasing lipophilicity and altering receptor binding compared to non-halogenated derivatives .

Non-Phenothiazine Sulfoxide Diastereomers

Sulfoxide diastereomerism is a broader phenomenon observed in pharmaceuticals:

Key Contrasts:

- Biological Activity : Unlike 2-(1-Hydroxyethyl) Promazine Sulfoxide, which retains sedative metabolite activity, Clindamycin Sulfoxide shows diminished efficacy compared to its parent compound .

- Regulatory Status : Ticagrelor Sulfoxide is monitored as a process-related impurity, whereas 2-(1-Hydroxyethyl) Promazine Sulfoxide is regulated due to its pharmacological origin .

Metabolic and Analytical Comparisons

Metabolic Pathways

- 2-(1-Hydroxyethyl) Promazine Sulfoxide : Formed via oxidative metabolism of acepromazine in horses. Detected alongside anti-inflammatory drugs like Firocoxib in doping controls .

- Chlorpromazine Sulfoxide : Generated through hepatic sulfoxidation and excreted in urine as a free or conjugated metabolite in humans and dogs .

Detection Methods

- Chromatography : Both 2-(1-Hydroxyethyl) Promazine Sulfoxide and 2-(1-Hydroxypropyl) Promazine Sulfoxide are identified via LC-MS/MS in equine urine due to their controlled status .

- Diastereomer Resolution : Similar to bicyclo[2.2.1]heptenyl sulfoxides, chiral chromatography or crystallography is required to separate diastereomers of 2-(1-Hydroxyethyl) Promazine Sulfoxide .

Biological Activity

2-(1-Hydroxyethyl) Promazine Sulfoxide is a metabolite derived from the antipsychotic drug promazine, primarily used in veterinary medicine. This compound exists as a mixture of diastereomers and has been studied for its biological activity, particularly in relation to its pharmacokinetics and metabolic pathways. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy and safety in clinical applications.

- CAS Number : 73644-42-5

- Molecular Formula : C19H24N2O2S

- Molecular Weight : 344.47 g/mol

- Purity : >95%

- SMILES Notation : CC(O)c1ccc2c(c1)N(CCCN(C)C)c3ccccc3S2=O

Metabolism and Pharmacokinetics

Promazine, the parent compound, undergoes extensive metabolism in the liver, leading to various metabolites, including 2-(1-Hydroxyethyl) Promazine Sulfoxide. Research indicates that this metabolite is formed through oxidation processes involving cytochrome P450 enzymes.

Key Metabolites Identified:

- 3-Hydroxypromazine

- 3-Hydroxydesmonomethyl-promazine

- Promazine N-oxide

- 2-(1-Hydroxyethyl) Promazine Sulfoxide

In a study involving horses administered promazine hydrochloride, it was found that while several metabolites were detected, 2-(1-Hydroxyethyl) Promazine Sulfoxide was one of the notable non-conjugated metabolites present in urine samples .

Biological Activity

The biological activity of 2-(1-Hydroxyethyl) Promazine Sulfoxide has been linked to its interaction with neurotransmitter systems, particularly dopamine receptors. As a metabolite of an antipsychotic agent, it is expected to exhibit similar pharmacological effects, albeit potentially with different potency and efficacy.

The mechanism of action for 2-(1-Hydroxyethyl) Promazine Sulfoxide likely involves:

- Dopamine Receptor Antagonism : Similar to promazine, it may inhibit dopamine D2 receptors, contributing to its sedative and antipsychotic effects.

- Histamine Receptor Blockade : The compound may also interact with H1 receptors, leading to antihistaminic effects which are often associated with sedation.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of promazine and its metabolites:

- Equine Studies :

- Pharmacodynamics :

- Comparative Analysis :

Summary Table of Biological Activities

| Metabolite | Biological Activity | Notes |

|---|---|---|

| 3-Hydroxypromazine | Moderate D2 receptor antagonism | Major metabolite in equine studies |

| 3-Hydroxydesmonomethyl-promazine | Weak D2 receptor antagonism | Less studied |

| Promazine N-oxide | Minimal activity | Minor metabolite |

| 2-(1-Hydroxyethyl) Promazine Sulfoxide | Potential D2 receptor antagonism | Significant in urine samples |

Q & A

Q. How is 2-(1-Hydroxyethyl) Promazine Sulfoxide identified and quantified in biological samples such as equine serum or urine?

- Methodological Answer : The compound is typically detected using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) coupled with mass spectrometry. For equine anti-doping testing, thresholds are established (e.g., 10 ng/mL in urine or serum), requiring validation of limits of detection (LOD) and quantification (LOQ) . Sample preparation involves solid-phase extraction or protein precipitation to isolate the metabolite from matrices like blood or urine. Cross-reactivity with other phenothiazine derivatives must be ruled out using specificity studies. Regulatory bodies such as the FEI and Oregon Racing Commission enforce these protocols to avoid false positives .

Q. What synthetic routes are used to produce 2-(1-Hydroxyethyl) Promazine Sulfoxide, and how are diastereomeric mixtures generated?

- Methodological Answer : The compound is synthesized via oxidation of the parent drug acepromazine using peroxides (e.g., hydrogen peroxide) or enzymatic methods. Diastereomeric mixtures arise due to the chiral sulfur center in the sulfoxide group. Reaction conditions (e.g., solvent polarity, temperature) influence the diastereomeric ratio. For example, a study demonstrated >15:1 diastereoselectivity for (R)-sulfoxide using chemoselective conjugation techniques . Purification involves chromatographic separation (e.g., chiral HPLC) or crystallization to isolate individual diastereomers.

Q. What analytical techniques are validated for distinguishing 2-(1-Hydroxyethyl) Promazine Sulfoxide from structurally related metabolites?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection or tandem mass spectrometry (MS/MS) is employed. Relative retention times (RRT) and mass fragmentation patterns are critical for differentiation. For instance, promethazine sulfoxide analogs show distinct RRT values (e.g., 0.13 for promethazine sulfoxide vs. 1.0 for the parent compound) . Method validation includes spike-and-recovery experiments in biological matrices to assess accuracy and precision.

Advanced Research Questions

Q. How can diastereomers of 2-(1-Hydroxyethyl) Promazine Sulfoxide be resolved, and what impact does the diastereomeric ratio have on pharmacological activity?

- Methodological Answer : Chiral stationary phases in HPLC (e.g., polysaccharide-based columns) or capillary electrophoresis are used for resolution. Diastereomeric ratios >15:1 have been achieved via optimized reaction kinetics and stereoselective catalysts . Pharmacological profiling requires in vitro assays (e.g., receptor binding studies) to compare the activity of individual diastereomers. Differences in metabolic stability or bioavailability between diastereomers may influence therapeutic or toxicological outcomes.

Q. What are the stability challenges of 2-(1-Hydroxyethyl) Promazine Sulfoxide under varying storage conditions, and how are they mitigated?

- Methodological Answer : Stability studies under accelerated conditions (e.g., 40°C/75% RH) and long-term storage (-20°C) are conducted to assess degradation pathways. Liquid chromatography with photodiode array detection monitors oxidation or hydrolysis products. For example, sulfoxide-to-sulfone conversion under oxidative stress is a key degradation route. Stabilizers like antioxidants (e.g., ascorbic acid) or inert storage atmospheres (argon) are employed to prolong shelf life .

Q. How do regulatory thresholds for 2-(1-Hydroxyethyl) Promazine Sulfoxide in equine sports influence analytical method development?

- Methodological Answer : Regulatory limits (e.g., 10 ng/mL) dictate stringent validation parameters. Calibration curves must cover sub-threshold concentrations with R² >0.98. Inter-laboratory reproducibility studies are required to ensure compliance with ISO 17025 standards. For instance, the FEI mandates cross-validation between mass spectrometers (e.g., Q-TOF vs. triple quadrupole) to confirm analyte identity .

Q. What strategies address conflicting data in metabolic studies of 2-(1-Hydroxyethyl) Promazine Sulfoxide across species?

- Methodological Answer : Interspecies variability is evaluated using in vitro hepatocyte models or microsomal assays. For example, equine vs. human CYP450 enzyme kinetics may explain differences in metabolite formation rates. Isotopic labeling (e.g., deuterated analogs) tracks metabolic pathways, while nuclear magnetic resonance (NMR) identifies novel metabolites. Contradictions in urinary excretion profiles are resolved via longitudinal studies with controlled dosing regimens .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported diastereoselectivity ratios for synthetic 2-(1-Hydroxyethyl) Promazine Sulfoxide?

- Methodological Answer : Contradictions may arise from reaction scale (e.g., batch vs. continuous flow) or catalyst purity. Reproducibility studies under standardized conditions (e.g., inert atmosphere, anhydrous solvents) are critical. Kinetic vs. thermodynamic control of diastereomer formation should be investigated via time-course experiments. Peer-reviewed protocols, such as those achieving >15:1 selectivity via chemoselective conjugation, provide a benchmark .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.